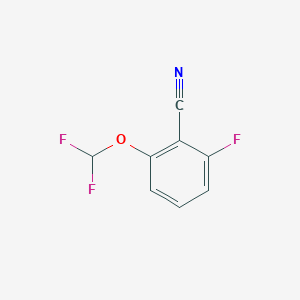

2-(Difluoromethoxy)-6-fluorobenzonitrile

Description

Contextual Significance of Fluorinated Aromatic Nitriles in Advanced Organic Synthesis

Aromatic nitriles are a cornerstone of organic synthesis, prized for the versatility of the nitrile (-C≡N) group. numberanalytics.com This functional group is a valuable precursor for a wide array of other functionalities, including amines, carboxylic acids, and various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. numberanalytics.com The nitrile group is highly electron-withdrawing, which significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached. fiveable.me

The introduction of fluorine atoms into the aromatic ring of a nitrile—creating a fluorinated aromatic nitrile—further enhances its utility. Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's properties without adding significant steric bulk. researchgate.netnumberanalytics.com This strategic fluorination can influence reactivity, stability, and other physicochemical characteristics. numberanalytics.com For example, fluorinated benzonitriles are key intermediates in the synthesis of various bioactive compounds. 2,6-Difluorobenzonitrile (B137791), a structural relative of the title compound, serves as an intermediate in the production of certain insecticides and exhibits fungicidal properties. chemicalbook.com The presence of both the nitrile and fluorine atoms allows for a diverse range of synthetic transformations, making these compounds powerful building blocks in the construction of complex, high-value molecules. fiveable.me

Overview of Difluoromethoxy and Fluoroaromatic Motifs in Molecular Design

In the fields of medicinal chemistry and agrochemical development, the incorporation of fluorine-containing groups is a widely used strategy to optimize the properties of a lead compound. researchgate.netnih.gov Fluorine and fluoroaromatic motifs are often employed as bioisosteres—substitutes for other atoms or groups—to enhance biological activity, metabolic stability, and pharmacokinetic profiles. researchgate.netnih.govscispace.com

The difluoromethoxy group (-OCHF₂) is a particularly valuable fluorinated motif. nih.gov Its inclusion in a molecule can lead to improved metabolic stability and enhanced cell membrane permeability. nih.gov The -OCHF₂ group is considered to have "dynamic lipophilicity" and can function as a hydrogen bond donor, which can enrich its interactions within the binding pockets of biological targets. nih.gov Research suggests that the difluoromethoxy group can offer a better balance of properties, such as lipophilicity and permeability, compared to the more common trifluoromethoxy (-OCF₃) group, making it an attractive alternative in drug design. researchgate.net The strategic placement of such fluoroaromatic motifs is a pivotal aspect of modern molecular design, enabling the fine-tuning of a compound's properties to meet specific therapeutic or agricultural requirements. nih.govnih.gov

Research Landscape of 2-(Difluoromethoxy)-6-fluorobenzonitrile and Related Structures

While specific, in-depth research publications focusing exclusively on this compound are not extensively detailed in the public domain, its chemical structure suggests a significant potential as a specialized building block. Its commercial availability indicates its use in research and development. chemscene.combiosynth.com The research landscape for this compound can be understood by examining the applications of structurally related molecules that share its core features.

The utility of its substructures is well-documented. For instance, related fluorinated benzonitriles are key intermediates in synthesizing a range of functional molecules.

Interactive Data Table: Applications of Related Benzonitrile (B105546) Structures

| Compound | Application / Use |

| 2,6-Difluorobenzonitrile | Intermediate for insecticides; exhibits fungicidal activity. chemicalbook.com |

| 2-Chloro-6-fluorobenzonitrile | Used in the synthesis of copolymers and acts as an inhibitor of cellulose (B213188) synthesis. sigmaaldrich.com |

| 2-Amino-6-fluorobenzonitrile (B142694) | A building block for quinazoline (B50416) derivatives used in anticancer and antimalarial treatments. ossila.com |

| 2-Fluorobenzonitrile (B118710) | Employed in the synthesis of bioactive heterocyclic compounds like 3-amino-1,2-benzisoxazoles. |

The combination of the 2,6-disubstituted benzonitrile framework with the difluoromethoxy group suggests that this compound is likely explored in medicinal and agrochemical research programs. The difluoromethoxy group is known to enhance drug-like properties, while the fluorinated benzonitrile core provides a versatile scaffold for constructing more complex molecules. Therefore, it is plausible that this compound serves as a key intermediate in the synthesis of novel proprietary compounds where the unique electronic and steric properties imparted by its specific substitution pattern are desired to achieve a particular biological effect or physicochemical profile.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBZEVXFBMJSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethoxy 6 Fluorobenzonitrile and Analogous Fluorinated Arenes

Direct Synthetic Pathways to 2-(Difluoromethoxy)-6-fluorobenzonitrile

Direct synthetic routes to this compound typically involve the late-stage introduction of the difluoromethoxy group onto a suitably substituted phenol (B47542) or the regioselective construction of the benzonitrile (B105546) core.

O-Difluoromethylation Strategies from Substituted Phenols

A key strategy for the synthesis of this compound involves the O-difluoromethylation of the phenolic precursor, 2-fluoro-6-hydroxybenzonitrile. This transformation can be accomplished using various difluoromethylating agents, each with its own set of reaction conditions and substrate scope.

Commonly employed reagents for the O-difluoromethylation of phenols include chlorodifluoromethane (B1668795) (Freon-22), sodium chlorodifluoroacetate, and difluoromethyltriflate. The reaction with chlorodifluoromethane, an industrial reagent, typically proceeds under basic conditions. However, due to its ozone-depleting properties and gaseous nature, alternative reagents are often preferred in a laboratory setting.

Sodium chlorodifluoroacetate serves as a convenient and solid difluorocarbene precursor. Upon heating, it decarboxylates to generate difluorocarbene, which is then trapped by the phenoxide to form the desired difluoromethyl ether. This method is advantageous due to the stability and ease of handling of the reagent.

Difluoromethyltriflate (HCF₂OTf) is another effective reagent for the difluoromethylation of phenols. It reacts rapidly under mild conditions and demonstrates a broad functional group tolerance. The reaction is believed to proceed through the formation of difluorocarbene, which is subsequently captured by the phenoxide.

The choice of the difluoromethylating agent and reaction conditions is crucial for achieving high yields and depends on the electronic properties and steric hindrance of the phenolic substrate. For an electron-deficient phenol like 2-fluoro-6-hydroxybenzonitrile, the nucleophilicity of the corresponding phenoxide needs to be carefully considered to ensure efficient trapping of the electrophilic difluorocarbene.

Regioselective Functionalization Approaches to the Benzonitrile Scaffold

The synthesis of the key precursor, 2-fluoro-6-hydroxybenzonitrile, relies on the regioselective functionalization of a benzonitrile derivative. A plausible approach involves the nucleophilic aromatic substitution (SNAAr) on a readily available starting material such as 2,6-difluorobenzonitrile (B137791).

In this strategy, one of the fluorine atoms in 2,6-difluorobenzonitrile is selectively replaced by a hydroxyl group. The regioselectivity of this substitution is governed by the electronic and steric environment of the aromatic ring. The cyano group, being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. In the case of 2,6-difluorobenzonitrile, both fluorine atoms are in activated positions. Achieving selective monosubstitution can be challenging and often requires careful control of reaction conditions, such as temperature, reaction time, and the nature of the nucleophile and solvent. The use of a bulky base or a protecting group strategy might be necessary to favor the desired monosubstitution product.

Advanced Approaches for Incorporating Difluoromethoxy and Fluoroaromatic Moieties

Modern synthetic chemistry offers powerful tools for the introduction of fluorinated motifs into aromatic systems. Transition metal-catalyzed reactions, in particular, have emerged as highly efficient and versatile methods for the formation of C-CF₂H and C-OCF₂H bonds.

Transition Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides an alternative and often more efficient route for the synthesis of difluoromethylated arenes, including precursors to this compound. Palladium and copper are the most commonly employed metals for these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the difluoromethylation of aryl halides. In a typical reaction, an aryl halide (e.g., 2-bromo-6-fluorobenzonitrile (B1362393) or 2-iodo-6-fluorobenzonitrile) is coupled with a suitable difluoromethylating agent in the presence of a palladium catalyst and a ligand.

Various sources of the "CF₂H" unit can be employed, including difluoromethyl sulfones, silanes, and phosphonium (B103445) salts. The choice of ligand is critical for the success of the reaction, with bulky and electron-rich phosphine (B1218219) ligands often proving to be the most effective. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the difluoromethylating agent and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

Below is a representative table illustrating the scope of palladium-catalyzed difluoromethylation of various aryl halides.

| Entry | Aryl Halide | Difluoromethylating Agent | Catalyst/Ligand | Yield (%) |

| 1 | 4-Iodoacetophenone | TMSCF₂H | Pd₂(dba)₃ / P(t-Bu)₃ | 85 |

| 2 | 1-Bromo-4-nitrobenzene | PhSO₂CF₂H | Pd(OAc)₂ / XPhos | 78 |

| 3 | 2-Chloropyridine | (EtO)₂P(O)CF₂H | PdCl₂(dppf) | 65 |

| 4 | 4-Bromobenzonitrile | TMSCF₂H | Pd(PPh₃)₄ | 92 |

This is a representative data table compiled from various sources and does not represent a single study.

Copper-based systems offer a cost-effective and often complementary approach to palladium for the difluoromethylation of aryl halides. Copper-mediated or -catalyzed reactions typically involve the reaction of an aryl iodide with a difluoromethyl source in the presence of a copper salt.

Commonly used difluoromethylating agents in copper-catalyzed reactions include (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and various difluoromethyl sulfones. The reaction mechanism is believed to involve the formation of a copper-difluoromethyl species, which then undergoes a coupling reaction with the aryl halide. These reactions are often performed at elevated temperatures and may require the use of a ligand, such as a phenanthroline or a bipyridine derivative, to stabilize the copper catalyst and facilitate the reaction.

The following table provides examples of copper-catalyzed difluoromethylation of aryl iodides.

| Entry | Aryl Iodide | Difluoromethylating Agent | Copper Source/Ligand | Yield (%) |

| 1 | 1-Iodo-4-methoxybenzene | TMSCF₂H | CuI / Phen | 75 |

| 2 | 4-Iodonitrobenzene | PhSO₂CF₂H | CuTC | 88 |

| 3 | 2-Iodobenzonitrile | TMSCF₂H | CuI / DMAP | 62 |

| 4 | 1-Iodonaphthalene | PhSO₂CF₂H | Cu(OTf)₂ | 81 |

This is a representative data table compiled from various sources and does not represent a single study.

Rhodium-Catalyzed Selective C-F Bond Cleavage Strategies

The selective activation and functionalization of carbon-fluorine (C-F) bonds present a formidable challenge in organic synthesis due to their high bond dissociation energy. However, transition-metal catalysis has emerged as a powerful tool to achieve this transformation under milder conditions. Rhodium-based catalysts, in particular, have demonstrated remarkable efficacy and selectivity in the hydrodefluorination of fluoroarenes, a process that replaces a fluorine atom with a hydrogen atom.

One notable example involves the use of [Cp*RhCl(μ-Cl)]2 as a precatalyst for the hydrodefluorination of perfluoroarenes. acs.orgacs.org This catalytic system, in conjunction with a hydrocarbon-soluble aluminum dihydride as the terminal reductant, exhibits high regioselectivity, preferentially cleaving a C-F bond adjacent to an existing C-H bond with 98.5–99% selectivity. acs.orgacs.org The reaction mechanism is proposed to involve a heterobimetallic complex featuring an Al-H-Rh functional group. acs.orgacs.org While this specific methodology focuses on hydrodefluorination, the principles of rhodium-catalyzed C-F bond activation could potentially be adapted for other transformations, such as the introduction of a difluoromethoxy group.

Palladium-catalyzed hydrodefluorination has also been developed as a robust method for modifying fluoro-(hetero)aromatic compounds. researchgate.net This approach is attractive due to its operational simplicity, tolerance of various functional groups, and the use of commercially available components. researchgate.net The ability to fine-tune the properties of fluorinated aromatics through selective C-F bond cleavage highlights the potential of these catalytic systems in synthetic chemistry.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Cp*RhCl(μ-Cl)]2 / Aluminum Dihydride | Hydrodefluorination | High regioselectivity (98.5–99%) for C-F cleavage adjacent to a C-H bond. | acs.orgacs.org |

| Palladium Complexes | Hydrodefluorination | Robust, tolerates various functional groups, uses commercially available components. | researchgate.net |

Electrophilic and Nucleophilic Fluorination Reagents in Aromatic Systems

The direct introduction of fluorine onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination strategies. alfa-chemistry.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most widely used electrophilic fluorinating agents due to their stability, safety, and effectiveness. wikipedia.org These can be neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor®. alfa-chemistry.comwikipedia.org The reaction mechanism is thought to proceed via a polar SEAr pathway, where the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.netresearchgate.net

Nucleophilic fluorination , conversely, utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the aromatic ring. alfa-chemistry.com This process is typically governed by an SNAr mechanism. Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic sources. alfa-chemistry.com The reactivity of these reagents can be influenced by factors such as the solvent and the presence of phase-transfer catalysts. alfa-chemistry.com

| Fluorination Type | Common Reagents | Mechanism | Reference |

|---|---|---|---|

| Electrophilic | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) | Polar SEAr | alfa-chemistry.comwikipedia.orgresearchgate.netresearchgate.net |

| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) | SNAr | alfa-chemistry.com |

Radical-Mediated Difluoromethylation Strategies

The difluoromethyl group (-CF2H) is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. researchgate.net Radical-mediated difluoromethylation has emerged as a powerful and versatile method for incorporating this group into organic molecules under mild conditions with good functional group tolerance. researchgate.netqmul.ac.uk

These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor. researchgate.net A variety of such precursors have been developed, enabling a range of radical difluoromethylation reactions. researchgate.net For instance, visible light-mediated protocols have been developed for the aromatic difluoromethylthiolation using PhSO2SCF2H as a shelf-stable and readily available reagent. nih.govrsc.org This metal-free approach allows for the conversion of a broad spectrum of arenes and heteroarenes into difluoromethylthioethers. nih.govrsc.org The reaction is believed to proceed through the homolysis of the S-S bond to generate a difluoromethylthiyl radical. rsc.org

Recent advancements have also focused on the late-stage difluoromethylation of complex molecules, which is of significant interest in drug discovery. rsc.org These methods include metal-based approaches for the transfer of a CF2H group to C(sp2) sites and Minisci-type radical chemistry for the difluoromethylation of C(sp2)-H bonds, particularly in heteroaromatics. rsc.org

Difluorocarbene-Based Annulation and Insertion Reactions

Difluorocarbene (:CF2) is a versatile one-carbon synthon for the synthesis of fluorinated compounds. cas.cnrsc.org It can participate in various reactions, including annulations and insertions, to construct fluorinated cyclic and acyclic systems.

[4+1] annulation strategies utilizing difluorocarbene have been employed to synthesize 2,2-difluorinated heterocyclic compounds. For example, the reaction of ethyl benzoates with a difluorocarbene source can lead to the formation of 2,2-difluorobenzofuran-3(2H)-ones. researchgate.net Mechanistic studies on the annulation of difluorocarbene with enaminones suggest that an asynchronous concerted [4+1] cycloaddition is the favored pathway. nih.gov

Transition-metal catalysis can also be used to mediate the transfer of difluorocarbene. cas.cn Copper-catalyzed difluorocarbene insertion into oxygen heterocycles has been demonstrated as a method for skeletal expansion, providing access to α,α-difluoro-oxetanes. researchgate.net Furthermore, difluorocarbene can undergo insertion into various E-H bonds (E = B, P, etc.) and even C-H bonds under certain conditions, showcasing its broad reactivity. nih.govrsc.org For instance, a transition-metal-free method for the controllable single and double difluoromethylene formal insertion into the C-H bonds of aldehydes has been developed using TMSCF2Br. nih.gov

Precursor Synthesis and Building Block Utility in Research

The synthesis of complex fluorinated molecules often relies on the availability of versatile fluorinated building blocks. This section focuses on the synthesis of key fluorinated benzonitrile precursors and the utility of 2-amino-6-fluorobenzonitrile (B142694) as a synthetic intermediate.

Synthesis of Key Fluorinated Benzonitrile Precursors

2,6-Difluorobenzonitrile is a crucial precursor for the synthesis of various fluorinated compounds. A common industrial-scale method for its preparation involves the treatment of 2,6-dichlorobenzonitrile (B3417380) with potassium fluoride in a polar aprotic solvent like sulfolane. chemicalbook.comchemicalbook.com The reaction proceeds via a nucleophilic aromatic substitution where the chlorine atoms are replaced by fluorine. Another approach involves the catalytic reduction of chloro-fluorobenzonitriles, such as 3-chloro-2,6-difluorobenzonitrile, using hydrogen gas in the presence of a palladium or platinum catalyst. google.comgoogle.com

The synthesis of other fluorinated benzonitriles, such as 4-fluorobenzonitrile, has also been reported through the fluorination of the corresponding chlorobenzonitrile with potassium fluoride in a non-polar solvent like 1,3-dimethyl-2-imidazolidone (DMI). researchgate.net The efficiency of these halogen exchange (HALEX) reactions can be influenced by the reaction temperature, solvent, and the properties of the potassium fluoride used. google.comgoogle.com

| Precursor | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2,6-Difluorobenzonitrile | Halogen Exchange | 2,6-Dichlorobenzonitrile, Potassium Fluoride, Sulfolane | chemicalbook.comchemicalbook.com |

| 2,6-Difluorobenzonitrile | Catalytic Reduction | 3-Chloro-2,6-difluorobenzonitrile, H2, Palladium/Platinum catalyst | google.comgoogle.com |

| 4-Fluorobenzonitrile | Halogen Exchange | 4-Chlorobenzonitrile, Potassium Fluoride, DMI | researchgate.net |

Role of 2-Amino-6-fluorobenzonitrile as a Versatile Synthetic Intermediate

2-Amino-6-fluorobenzonitrile is a valuable building block in medicinal chemistry and drug discovery due to its multiple functional groups: an amine, a nitrile, and a fluorine atom. ossila.comchemimpex.com The ortho-positioning of the amino and nitrile groups makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. ossila.com Quinazoline (B50416) derivatives are found in a number of anticancer drugs, including Gefitinib, Lapatinib, and Erlotinib. ossila.com

The primary synthetic route to 2-amino-6-fluorobenzonitrile is the ammonolysis of 2,6-difluorobenzonitrile, where one of the fluorine atoms is displaced by an amino group through a nucleophilic aromatic substitution reaction.

Beyond quinazolines, 2-amino-6-fluorobenzonitrile is used to synthesize aminoquinoline derivatives through reactions with ketones. ossila.com This has led to the development of tacrine (B349632) derivatives, which have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. ossila.com It is also employed in the synthesis of huprines, which have shown dual trypanocidal and antiplasmodial activity. Furthermore, this versatile intermediate finds application in the creation of fluorescent probes for biological imaging and in the formulation of agrochemicals. chemimpex.com

| Application of 2-Amino-6-fluorobenzonitrile | Resulting Compound Class | Therapeutic Area/Use | Reference |

|---|---|---|---|

| Reaction with appropriate precursors | Quinazolines | Anticancer (e.g., Gefitinib, Lapatinib) | ossila.com |

| Reaction with ketones | Aminoquinolines (e.g., Tacrine derivatives) | Alzheimer's disease (Cholinesterase inhibitors) | ossila.com |

| Synthesis of complex heterocycles | Huprines | Trypanocidal and antiplasmodial agents | |

| Various synthetic transformations | Fluorescent probes, Agrochemicals | Biological imaging, Pesticides/Herbicides | chemimpex.com |

Advanced Intermediates in Difluoromethoxyarene Synthesis

The synthesis of difluoromethoxyarenes, including this compound, predominantly proceeds through the reaction of a nucleophilic oxygen species with a source of difluorocarbene or an equivalent electrophilic difluoromethylating agent. This approach necessitates the preparation of advanced intermediates, typically substituted phenols, which serve as the immediate precursors to the final difluoromethoxylated product.

A common and effective strategy involves the use of phenolic precursors which can be reacted with various reagents to generate the difluoromethoxy group. nih.gov For instance, the synthesis of difluoromethoxy compounds can be achieved by reacting oxygen nucleophiles with difluorocarbene. nih.gov A variety of reagents have been developed over the decades to generate difluorocarbene, including sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, trifluoromethyl silanes, and fluoroform. nih.gov

In a representative example of this approach applied to a complex molecule, a 2-hydroxy group was successfully difluoromethylated using diethyl (bromodifluoromethyl)phosphonate in the presence of potassium hydroxide (B78521). nih.gov This highlights the utility of phenolic intermediates in the synthesis of difluoromethoxyarenes.

The table below outlines key intermediates and the corresponding reagents used in the synthesis of difluoromethoxyarenes, a strategy that is applicable to the synthesis of this compound.

| Precursor Intermediate | Reagent for Difluoromethoxylation | Product Type |

| Substituted Phenol | Diethyl (bromodifluoromethyl)phosphonate / Base (e.g., KOH) | Difluoromethoxyarene |

| Substituted Phenol | Sodium Chlorodifluoroacetate | Difluoromethoxyarene |

| Substituted Phenol | Fluoroform (CHF₃) / Base | Difluoromethoxyarene |

| Substituted Phenol | TMSCF₂Br / Activator | Difluoromethoxyarene |

Furthermore, the synthesis of complex benzonitriles often involves multiple steps, including the strategic introduction of substituents. For instance, the synthesis of 4-amino-2-trifluoromethyl benzonitrile involves steps such as bromination and cyano group replacement, demonstrating the modular nature of synthesizing substituted benzonitriles. google.com This general approach could be adapted for the synthesis of the precursor to this compound, namely 2-fluoro-6-hydroxybenzonitrile.

The table below details a plausible synthetic sequence for obtaining this compound, highlighting the role of advanced intermediates.

| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Nitrile Formation | 2,6-Difluorobenzamide | Dehydrating Agent | 2,6-Difluorobenzonitrile |

| 2. Hydroxylation | 2,6-Difluorobenzonitrile | Nucleophilic Hydroxide Source (e.g., NaOH) | 2-Fluoro-6-hydroxybenzonitrile |

| 3. Difluoromethoxylation | 2-Fluoro-6-hydroxybenzonitrile | ClCF₂COONa or (EtO)₂P(O)CF₂Br / Base | This compound |

The development of novel catalysts and methodologies continues to refine the synthesis of benzonitriles and their derivatives from various starting materials. medcraveonline.com These advancements are crucial for accessing a wide array of functionalized aromatic compounds, including those containing the valuable difluoromethoxy group.

Structure Reactivity and Structure Property Relationships of the 2 Difluoromethoxy 6 Fluorobenzonitrile Scaffold

Electronic Effects of Difluoromethoxy and Fluoro Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2-(difluoromethoxy)-6-fluorobenzonitrile is significantly modulated by the potent electronic effects of the ortho-fluoro and -difluoromethoxy substituents, in addition to the meta-directing nitrile group. Both the fluorine atom and the difluoromethoxy group are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.

The combination of the fluoro, difluoromethoxy, and cyano groups renders the aromatic ring of this compound highly electron-deficient. This decreased electron density significantly reduces its susceptibility to electrophilic attack. Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Table 1: Electronic Properties of Related Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Nature |

|---|---|---|---|

| -F | Strongly withdrawing | Weakly donating | Net withdrawing/deactivating researchgate.netnih.gov |

| -CF2OCH3* | 0.22 (Withdrawing) nbuv.gov.ua | 0.07 (Withdrawing) nbuv.gov.ua | Moderately withdrawing nbuv.gov.uanuph.edu.ua |

| -CN | Strongly withdrawing | Strongly withdrawing | Strongly withdrawing/deactivating mdpi.com |

*Data for the difluoro(methoxy)methyl group is used as a proxy for the difluoromethoxy group.

Conformational Analysis and Intermolecular Interactions in Fluorinated Benzonitriles

The presence of two substituents in the ortho positions relative to each other (the 2-difluoromethoxy and 6-fluoro groups) introduces significant steric and electronic interactions that dictate the molecule's preferred conformation. Conformational analysis of structurally similar 2,6-difluorobenzamides has shown that the presence of ortho-fluorine atoms induces a non-planar conformation, where the functional group (in that case, amide) is twisted out of the plane of the aromatic ring. mdpi.com This is due to steric repulsion between the ortho substituents. A similar effect is expected in this compound, where the difluoromethoxy group is likely to be rotated out of the aromatic plane to minimize steric clash with the adjacent fluorine atom.

The fluorinated nature of this benzonitrile (B105546) scaffold gives rise to a variety of potential intermolecular interactions that influence its solid-state packing and physical properties. researchgate.net Organic fluorine is known to participate in numerous weak interactions, including:

C-H···F Hydrogen Bonds: These interactions can be significant in controlling molecular conformation and crystal packing. nih.gov

C-F···F-C Contacts: These "fluorous effects" contribute to the stabilization of the crystal lattice. researchgate.net

C-F···π Interactions: The interaction between a fluorine atom and an aromatic ring can also play a role in molecular self-assembly. researchgate.net

In the solid state, the molecular packing of this compound will be a delicate balance of these weak fluorine-mediated interactions, alongside potential dipole-dipole interactions involving the nitrile and difluoromethoxy groups. researchgate.net These cooperative weak interactions are crucial for the formation and stabilization of supramolecular structures. researchgate.net

Influence of Fluorination Patterns on Molecular Electrostatic Potential and Dipole Moments

Fluorination patterns have a profound impact on the molecular electrostatic potential (MEP) and dipole moment of aromatic compounds. nih.govrsc.org The introduction of highly electronegative fluorine atoms creates localized regions of negative electrostatic potential around the fluorine atoms and positive potential on the carbon atoms to which they are attached.

Hydrogen Bonding Characteristics of Difluoromethyl and Difluoromethoxy Motifs

A key feature of the difluoromethoxy group is the hydrogen bond donating capacity of its C-H bond. The two adjacent, highly electronegative fluorine atoms polarize the C-H bond, increasing the acidity of the proton and enabling it to act as a hydrogen bond donor. nih.govresearchgate.net The difluoromethyl (CF2H) group is often considered a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl or thiol groups. acs.orgh1.co

Experimental and theoretical studies have confirmed the hydrogen-bonding ability of the CF2H moiety. nih.gov For instance, the hydrogen bond acidity parameter (A) for a series of difluoromethyl anisoles was found to be in the range of 0.085–0.126, comparable to that of thiophenol and aniline (B41778) groups. acs.orgh1.co The presence of the adjacent oxygen atom in the difluoromethoxy group influences this property. nih.gov This C-H···X hydrogen bonding (where X is an acceptor atom like oxygen or nitrogen) is a significant non-covalent interaction. In the context of this compound, the difluoromethoxy proton could potentially form intermolecular hydrogen bonds with acceptor groups on neighboring molecules, such as the nitrogen of the nitrile group, influencing its crystal packing and physical properties.

Table 2: Hydrogen Bonding Properties of the Difluoromethyl Motif

| Property | Description | Reference |

|---|---|---|

| H-Bond Donor Ability | The CF2H group acts as a hydrogen bond donor. | researchgate.netacs.orgnih.gov |

| Acidity Parameter (A) | 0.085–0.126 for related difluoromethyl anisoles. | acs.orgh1.co |

| Bioisosterism | Considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups. | h1.co |

| Interaction Type | Forms C-F2H···X bonds (X = O, N, etc.). | nih.gov |

Stereoelectronic Effects in Difluoromethoxy-Containing Aromatic Systems

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing geometry and reactivity. wikipedia.org In difluoromethoxy-containing aromatic systems, several stereoelectronic effects are at play.

One significant effect is hyperconjugation involving the C-F bonds. The interaction between a filled bonding orbital (like a C-C or C-H bond in the ring) and an empty antibonding orbital (σ) of an adjacent C-F bond can be stabilizing. The specific orientation (gauche, antiperiplanar) of the difluoromethoxy group relative to the aromatic ring will be influenced by the need to maximize these stabilizing orbital overlaps while minimizing steric repulsion. researchgate.net For example, the "gauche effect" observed in F-C-C-X systems, driven by σ → σ interactions, can favor specific conformations. researchgate.net

Furthermore, the interaction between the lone pairs on the oxygen of the difluoromethoxy group and the π-system of the aromatic ring is a key stereoelectronic consideration. While the fluorine atoms inductively suppress the electron-donating resonance of the oxygen, the relative orientation of the oxygen lone pair orbitals and the aromatic π* orbitals still affects the electronic communication between the substituent and the ring. These effects can subtly tune the reactivity and electronic properties of the molecule beyond what is predicted by classical inductive and resonance effects alone. wikipedia.orgmdpi.com The planarity or non-planarity of the C-O-C(ring) bond angle, for instance, will be governed by a combination of these stereoelectronic factors and steric hindrance from the ortho-fluorine.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the reactivity of 2-(difluoromethoxy)-6-fluorobenzonitrile. These in silico approaches allow for a detailed examination of molecular orbitals, electron density distribution, and the energetic landscapes of potential reactions.

Density Functional Theory (DFT) has become a standard method for investigating the properties of organic molecules, including fluorinated benzonitriles. tandfonline.comnih.gov DFT calculations can provide accurate predictions of various molecular properties by approximating the electron density of a system. For fluorinated benzonitriles, DFT is employed to calculate quantum chemical descriptors that help in understanding their behavior in chemical reactions and biological systems. tandfonline.com

Key applications of DFT for compounds like this compound include the determination of:

Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: Conceptual DFT provides a framework to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index. tandfonline.com These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies. tandfonline.com

Partial Atomic Charges: Analysis of the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites. The presence of electronegative fluorine and oxygen atoms in this compound significantly influences its charge distribution.

Table 1: Representative DFT-Calculated Properties for Aromatic Nitriles

| Property | Description | Representative Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -7.0 to -9.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -0.5 to -2.5 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, indicating chemical reactivity and stability. | 4.5 to 8.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |

Note: The values presented in this table are representative for substituted benzonitriles and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions involving fluorinated benzonitriles. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net

For instance, in reactions such as nucleophilic aromatic substitution or cycloadditions involving the nitrile group, computational modeling can:

Identify the most favorable reaction pathway: By comparing the activation barriers of different possible mechanisms (e.g., concerted vs. stepwise), the most likely route can be determined. mdpi.com

Characterize transition state structures: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Predict reaction kinetics and thermodynamics: Calculation of reaction enthalpies, Gibbs free energies, and activation energies allows for the prediction of reaction rates and equilibrium positions.

DFT calculations have been successfully applied to study various reactions, including the [3+2] cycloaddition reactions of benzonitrile (B105546) N-oxide, providing insights into their regiochemistry and polar nature. mdpi.com Similar approaches could be applied to understand the reactivity of the nitrile group in this compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations are typically performed on static structures, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable difluoromethoxy group, MD simulations can be used to explore its conformational landscape.

By simulating the motion of atoms based on a force field, MD can reveal:

Preferred conformations: Identification of the low-energy conformations of the molecule and the energy barriers between them.

Solvent effects: How the presence of a solvent influences the conformational preferences and dynamics of the molecule.

Intermolecular interactions: In condensed phases, MD can simulate how molecules of this compound interact with each other or with other molecules in a mixture.

The insights gained from MD simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can be important for applications in materials science and medicinal chemistry.

Prediction and Interpretation of Spectroscopic Signatures via Simulation

Computational methods are highly valuable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between its structure and spectroscopic properties.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of 1H, 13C, and 19F nuclei with a good degree of accuracy. This is particularly useful for complex molecules where spectral interpretation can be challenging.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, allowing for the theoretical prediction of the infrared spectrum. This helps in identifying the characteristic vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the C-F and C-O stretches of the substituted methoxy (B1213986) group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov These calculations can help to understand the electronic transitions responsible for the observed absorptions.

Hybrid DFT methods have been shown to provide excellent agreement with experimental near-edge X-ray absorption fine-structure (NEXAFS) spectra of benzonitrile, enabling the assignment of spectral features to specific electronic transitions. aps.org

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Substituted Benzonitrile

| Spectroscopic Technique | Parameter | Typical Experimental Value | Computationally Predicted Value (Example) |

| 13C NMR | Chemical Shift (C≡N) | 118 - 122 ppm | ~120 ppm |

| IR Spectroscopy | Vibrational Frequency (C≡N stretch) | 2220 - 2240 cm-1 | ~2230 cm-1 |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 270 - 290 nm | ~280 nm |

Note: This table provides illustrative data for a generic substituted benzonitrile. Actual values for this compound would be specific to its unique electronic structure.

Advanced Applications and Derivatization Strategies

Role in Materials Science: Liquid Crystals and Ferroelectric Systems

While direct applications of 2-(Difluoromethoxy)-6-fluorobenzonitrile in published liquid crystal research are not extensively documented, its structural motifs are highly relevant to the design of advanced ferroelectric liquid crystal (FLC) systems. mdpi.com The polarity and steric profile of the difluoromethoxy group, combined with the cyano group's strong dipole moment, are key features in engineering molecules with desirable mesophase behavior and electro-optical properties. mdpi.com

FLCs are valued for their fast switching times and bistable switching capabilities, making them suitable for next-generation displays, spatial light modulators, and photonic devices. mdpi.com The performance of these systems is critically dependent on the molecular structure of the liquid crystal compounds. The introduction of terminal or lateral fluorine-containing groups, such as the difluoromethoxy group, can significantly influence properties like spontaneous polarization, tilt angle, and helical pitch, which are crucial for the functionality of FLC devices like those operating in the deformed helix ferroelectric (DHF) mode. mdpi.com The benzonitrile (B105546) core itself is a common component in liquid crystal design, and the specific substitution pattern of this compound suggests its potential as a precursor or key intermediate for more complex liquid crystalline molecules.

| Birefringence (Δn) | The difference in refractive indices, tunable via molecular structure. | Aromatic core and polar substituents are key determinants of birefringence. |

Advanced Intermediates for Agrochemical Development

Fluorinated organic molecules are of paramount importance in the agrochemical industry due to their ability to enhance metabolic stability, binding affinity, and lipophilicity, leading to more potent and effective pesticides and herbicides. The this compound structure contains several features that make it an attractive intermediate for agrochemical synthesis. The difluoromethoxy group is a recognized bioisostere for other functional groups and can improve the physicochemical properties of the final active ingredient.

The benzonitrile unit itself is a versatile precursor. While specific examples detailing the use of this compound in commercial agrochemicals are proprietary, its potential lies in its capacity to be transformed into a variety of herbicidal or fungicidal scaffolds. The strategic placement of the fluorine atoms on the aromatic ring allows for targeted derivatization and influences the molecule's interaction with biological targets.

Strategies for Derivatization and Functional Group Transformations

The chemical reactivity of this compound is rich and varied, allowing for selective modifications at multiple sites.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and fluorinated arenes are excellent substrates for these transformations. rsc.org Although the C-F bond is strong, the other positions on the aromatic ring of this compound can be functionalized to introduce boronic acids/esters, organotin reagents, or other coupling partners, enabling reactions like the Suzuki-Miyaura or Stille couplings. rsc.org

For instance, after a metalation step, the resulting organometallic species can engage in palladium-catalyzed reactions to extend the molecular scaffold. nih.gov These methods are effective for creating complex biaryl structures, which are common in pharmaceuticals and advanced materials. researchgate.net The Mizoroki-Heck reaction, another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes and can be applied to fluorine-containing substrates. mdpi.comsemanticscholar.org

Table 2: Representative Palladium-Catalyzed Reactions for Aryl Scaffolds

| Reaction Name | Coupling Partners | Typical Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) |

| Stille | Aryl Halide/Triflate + Organotin Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) |

| Mizoroki-Heck | Aryl Halide + Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | C(sp²)-C(sp²) |

| Negishi | Aryl Halide + Organozinc Reagent | Pd(0) or Pd(II) catalyst | C(sp²)-C(sp²) |

The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAAr). A sufficiently activated C-F bond could potentially be displaced by strong nucleophiles.

More significantly, the nitrile group can participate directly in annulation reactions to form heterocyclic rings. By reacting with binucleophilic reagents, the nitrile and an adjacent group can be incorporated into a new ring system. For example, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles. These heterocyclic motifs are prevalent in medicinal chemistry and materials science. The nitrile group is a versatile functional group that can be converted into various heterocyclic functionalities under suitable conditions. researchgate.net

The nitrile group (-C≡N) is one of the most versatile functional groups in organic synthesis and can be transformed into a wide array of other functionalities. researchgate.net This versatility allows this compound to serve as a precursor to a diverse range of compounds.

Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic, nucleophilic site into the molecule.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH), providing a handle for further reactions such as esterification or amidation.

Conversion to Tetrazoles: Reaction with azides (e.g., sodium azide) in the presence of a Lewis acid can convert the nitrile group into a tetrazole ring. Tetrazoles are important in medicinal chemistry as bioisosteres for carboxylic acids.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Table 3: Common Transformations of the Nitrile Group

| Reagent(s) | Resulting Functional Group |

|---|---|

| LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| NaN₃, Lewis Acid | Tetrazole Ring |

Isotopic Labeling and Radiochemistry Applications

Isotopic labeling is a critical technique for studying reaction mechanisms, drug metabolism, and for in vivo imaging applications like Positron Emission Tomography (PET). scripps.edu Molecules containing fluorine, like this compound, are prime candidates for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min). nih.gov

While specific ¹⁸F-labeling studies on this exact compound are not prominent in the literature, established methods for nucleophilic ¹⁸F-fluorination could potentially be adapted. If one of the fluorine atoms could be replaced with a suitable leaving group, direct ¹⁸F-for-leaving-group substitution could be employed. More commonly, a precursor molecule would be synthesized and subjected to labeling in the final step. The presence of the stable fluorine atoms and the difluoromethoxy group makes this molecule a candidate for studies involving ¹⁸F-¹⁹F isotopic exchange (IEX), a method that has gained traction for labeling fluoro-organic molecules. nih.gov Such labeled compounds could serve as imaging agents or be used to trace the metabolic fate of novel agrochemicals or pharmaceuticals derived from this scaffold. scripps.edu

Deuteration Strategies for Difluoromethyl Ethers and Analogs

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), in a drug candidate can significantly alter its metabolic profile. This "deuterium effect" often leads to a slower rate of metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. clearsynth.comchem-station.com For compounds like this compound, deuteration of the difluoromethoxy group can provide valuable insights into its metabolic stability and pathways.

Several strategies have been developed for the deuteration of difluoromethyl groups in aromatic compounds, which can be adapted for the synthesis of deuterated this compound. A common and cost-effective deuterium source for these reactions is deuterium oxide (D₂O).

One prominent method involves a base-catalyzed hydrogen/deuterium (H/D) exchange. For instance, studies have shown that difluoromethylarenes can undergo H/D exchange in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆). This approach has demonstrated excellent deuterium incorporation at the difluoromethyl position. researchgate.net The mechanism involves the deprotonation of the C-H bond of the difluoromethyl group to form a carbanion, which is then quenched by a deuterium source.

Another viable strategy is the palladium-catalyzed deuteration of aryl halides using deuterium oxide. This method is particularly useful for late-stage deuteration and has been shown to be tolerant of a wide range of functional groups. nih.gov While this would not directly deuterate the difluoromethyl group, it could be employed to introduce deuterium into the aromatic ring of the parent molecule.

Furthermore, methods for the synthesis of deuterium-labeled difluoromethyl thioethers have been reported, which utilize D₂O or deuterated methanol (B129727) (CD₃OD) as the deuterium source in a one-pot reaction. rsc.org Adapting such a method to the synthesis of difluoromethyl ethers could provide a direct route to the desired deuterated analog. For example, the reaction of a phenol (B47542) with a difluoromethylating agent in the presence of D₂O has been shown to result in high deuterium incorporation into the difluoromethyl group of the resulting ether. nih.gov

Table 1: Deuteration Strategies for Difluoromethyl Groups

| Strategy | Deuterium Source | Key Reagents/Catalysts | Applicability to this compound |

|---|---|---|---|

| Base-Catalyzed H/D Exchange | DMSO-d₆ | Potassium tert-butoxide (t-BuOK) | Potentially high deuterium incorporation at the difluoromethoxy group. |

| Reaction with Difluoromethylating Agent | D₂O | Phenolic precursor, difluoromethylating agent, base | Direct synthesis of the deuterated difluoromethoxy group with high deuterium incorporation. nih.gov |

| One-pot Difluoromethylthiolation Adaptation | D₂O or CD₃OD | Thiourea, diethyl bromodifluoromethylphosphonate | Conceptually adaptable for the synthesis of deuterated difluoromethyl ethers. rsc.org |

These deuteration strategies offer robust methods for the preparation of isotopically labeled this compound, which can be invaluable for pharmacokinetic and metabolism studies during drug development.

Radiofluorination for Positron Emission Tomography (PET) Precursors

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the administration of a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The design and synthesis of novel ¹⁸F-labeled PET tracers are crucial for imaging and quantifying specific biological processes and targets in vivo.

The structure of this compound, with its aromatic fluorine atom and electron-withdrawing difluoromethoxy and cyano groups, makes it a candidate for radiofluorination to produce a PET tracer. The introduction of ¹⁸F can be achieved through nucleophilic aromatic substitution (SₙAr) of a suitable leaving group on the aromatic ring.

The presence of electron-withdrawing groups, such as the nitrile (-CN) and difluoromethoxy (-OCF₂H) groups, activates the aromatic ring towards nucleophilic attack. researchgate.net This is a critical consideration for the successful radiosynthesis of an ¹⁸F-labeled analog. The fluorine atom already present on the ring could potentially be replaced by ¹⁸F, or a precursor molecule with a different leaving group (e.g., a nitro or trimethylammonium group) at either the 2- or 6-position could be synthesized for subsequent radiofluorination.

A significant challenge in the development of ¹⁸F-labeled tracers containing a difluoromethyl group is the potential for isotopic exchange, which could lower the specific activity of the final product. However, recent advancements in radiochemistry have provided methods to access ¹⁸F-difluoromethyl-containing radiotracers. researchgate.net One promising approach is the silver(I)-mediated halogen exchange (halex) reaction, which has been successfully used for the radiosynthesis of aryl-[¹⁸F]OCF₂H compounds. researchgate.net This strategy would involve the synthesis of a precursor where the hydrogen of the difluoromethoxy group is replaced by a halogen (e.g., bromine or iodine), which is then substituted with ¹⁸F.

The general process for preparing an ¹⁸F-labeled PET tracer from a suitable precursor involves several key steps:

Production of [¹⁸F]Fluoride: Cyclotron production of aqueous [¹⁸F]fluoride.

[¹⁸F]Fluoride Processing: Trapping of [¹⁸F]fluoride on an anion exchange cartridge and elution with a phase transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate).

Radiofluorination Reaction: The reaction of the activated precursor with the [¹⁸F]fluoride complex in an appropriate solvent at an elevated temperature.

Purification: Removal of unreacted [¹⁸F]fluoride and purification of the crude product, typically using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Formulation: The purified ¹⁸F-labeled tracer is formulated in a biocompatible solution for administration.

Table 2: Potential Radiofluorination Strategies for this compound Analogs

| Strategy | Precursor Type | Key Reaction | Considerations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Aromatic ring with a leaving group (e.g., -NO₂, -NMe₃⁺) | Reaction with [¹⁸F]fluoride | The electron-withdrawing nature of the -CN and -OCF₂H groups would facilitate this reaction. |

| Silver(I)-mediated Halogen Exchange (halex) | Aryl-OCF₂-Halogen (e.g., Br, I) | Reaction with [¹⁸F]fluoride and a silver salt | A direct method to label the difluoromethoxy group, potentially leading to a novel class of PET tracers. researchgate.net |

The development of an ¹⁸F-labeled analog of this compound could enable in vivo studies of its distribution, target engagement, and pharmacokinetics using PET imaging, providing critical data for its evaluation as a potential therapeutic agent.

Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(Difluoromethoxy)-6-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) typically appears in the downfield region of the spectrum. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrile substituents and the electron-donating effect of the difluoromethoxy group. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound, as it contains two distinct fluorine environments: the fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group. The aromatic fluorine will likely appear as a multiplet due to coupling with nearby protons. The difluoromethoxy fluorines are expected to give rise to a doublet, resulting from coupling to the single proton of that group.

Expected NMR Data for this compound: The following table is predictive and based on typical chemical shifts for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (Ar-H) | 7.20 - 7.70 | m | - |

| ¹H (-OCHF₂) | 6.80 - 7.20 | t | JHF ≈ 55-60 |

| ¹³C (C≡N) | 115 - 120 | s | - |

| ¹³C (Ar-C) | 110 - 165 | m | - |

| ¹³C (-OCHF₂) | 110 - 120 | t | JCF ≈ 270-280 |

| ¹⁹F (Ar-F) | -110 to -115 | m | - |

| ¹⁹F (-OCHF₂) | -90 to -95 | d | JFH ≈ 55-60 |

High-Resolution Mass Spectrometry Techniques for Compound Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₈H₄F₃NO), the exact mass can be calculated and compared to the experimentally determined value.

Molecular Formula: C₈H₄F₃NO Calculated Exact Mass: 187.0245 g/mol

In addition to confirming the molecular formula, mass spectrometry provides information about the molecule's fragmentation patterns upon ionization. This can offer valuable clues about the compound's structure. Common fragmentation pathways for fluorinated benzonitriles may involve the loss of small molecules or radicals. For instance, the initial fragmentation of related perfluorocarboxylate anions is known to involve the loss of CO₂, leading to a perfluoroalkyl anion which can then undergo further fragmentation. nih.gov While the fragmentation of this compound would be specific to its structure, general principles suggest potential cleavages at the ether linkage or loss of the nitrile group.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M]+• | 187.0245 |

| [M+H]+ | 188.0323 |

| [M+Na]+ | 210.0142 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, the methodology would involve growing a suitable single crystal and analyzing its diffraction pattern.

If a crystal structure were determined, it would reveal key structural parameters such as:

The planarity of the benzonitrile (B105546) ring.

The conformation of the difluoromethoxy group relative to the aromatic ring.

Intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, which dictate the crystal packing.

For comparison, the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile has been reported to crystallize in the orthorhombic space group Pbca, with the molecule exhibiting a non-planar conformation. nih.gov Similarly, other substituted benzothiazinones have been shown to adopt specific puckering in their thiazine (B8601807) rings. nih.gov These examples highlight the detailed conformational and packing information that can be obtained from X-ray diffraction analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are highly sensitive to the presence of specific functional groups, which have characteristic vibrational frequencies.

For this compound, the following characteristic vibrational bands would be expected:

Nitrile (C≡N) Stretch: A strong, sharp absorption in the IR spectrum and a strong band in the Raman spectrum, typically in the range of 2220-2260 cm⁻¹.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

C-F Stretches: Strong absorptions in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The C-F stretch of the aromatic fluorine and the C-F stretches of the difluoromethoxy group would likely appear in this region.

C-O-C (Ether) Stretch: Asymmetric and symmetric stretching vibrations are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Studies on related molecules, such as 2,6-difluorobenzonitrile (B137791), have provided detailed assignments of their vibrational spectra, which can serve as a basis for interpreting the spectrum of the title compound. researchgate.netresearchgate.net

Expected Characteristic Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Nitrile (C≡N) Stretch | 2220 - 2260 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch (Aromatic) | 1200 - 1300 |

| C-O-C Stretch (Asymmetric) | 1230 - 1270 |

| C-F Stretch (-OCHF₂) | 1000 - 1150 |

| C-O-C Stretch (Symmetric) | 1020 - 1070 |

Electronic Spectroscopy for Excited State and Cationic Features (e.g., REMPI, MATI)

Electronic spectroscopy techniques, such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI), are powerful tools for investigating the electronic structure of molecules in the gas phase. researchgate.net These methods provide precise measurements of electronic transition energies and ionization energies, as well as vibrational frequencies in the excited (S₁) and cationic ground (D₀) states.

While direct experimental data for this compound is not available, studies on the closely related molecule 2-fluorobenzonitrile (B118710) offer significant insight. nih.gov For 2-fluorobenzonitrile, the precise excitation energy (S₁ ← S₀ band origin) was determined to be 36,028 ± 2 cm⁻¹, and the adiabatic ionization energy was found to be 78,650 ± 5 cm⁻¹. nih.gov

It is expected that the electronic properties of this compound would be similar, with some shifts in the transition energies due to the presence of the difluoromethoxy group. The REMPI spectrum would reveal the vibronic structure of the first electronically excited state, while the MATI spectrum would provide detailed information about the vibrational modes of the molecular cation. These data are crucial for understanding the effects of substitution on the electronic landscape of the benzonitrile chromophore.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-(difluoromethoxy)-6-fluorobenzonitrile?

Methodological Answer:

- Step 1: Begin with a fluorinated benzene precursor, such as 2-fluoro-6-methoxybenzonitrile, and introduce the difluoromethoxy group via nucleophilic substitution. Use silver(I) fluoride (AgF) or potassium fluoride (KF) as fluorinating agents under anhydrous conditions to minimize hydrolysis .

- Step 2: Employ Ullmann-type coupling or palladium-catalyzed cross-coupling reactions for regioselective introduction of substituents. For example, boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can facilitate Suzuki-Miyaura reactions for functionalization .

- Step 3: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and NMR (¹H/¹⁹F).

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Adjust retention time by modifying pH (e.g., 0.1% trifluoroacetic acid) .

- Mass Spectrometry (MS):

- Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213).

Advanced: How can researchers resolve contradictory spectral data for this compound?

Methodological Answer:

- Step 1: Cross-validate using complementary techniques:

- Step 2: Investigate tautomeric or conformational equilibria via variable-temperature NMR (VT-NMR) to detect dynamic processes affecting spectral assignments .

- Step 3: Collaborate with computational chemists to model electron-withdrawing effects of the -CN and -OCHF₂ groups on aromatic ring electron density.

Advanced: What experimental design is recommended for stability studies under stress conditions?

Methodological Answer:

- Stress Testing Protocol:

- Thermal Degradation: Heat samples at 80°C for 24 hours in sealed vials.

- Photolytic Stability: Expose to UV light (320–400 nm) for 48 hours in quartz cells.

- Hydrolytic Conditions: Reflux in 0.1 M HCl and 0.1 M NaOH separately for 6 hours.

- Analysis:

- Quantify degradation products via HPLC-DAD (diode array detection) using a method validated per ICH Q2(R1). Monitor for hydrolyzed products (e.g., loss of -CN to form carboxylic acid derivatives) .

Advanced: How does the difluoromethoxy group influence metabolic stability in medicinal chemistry applications?

Methodological Answer:

- Step 1: Conduct in vitro microsomal assays (human liver microsomes, HLMs) to compare metabolic half-life (t₁/₂) of this compound with its non-fluorinated analog.

- Step 2: Use LC-MS/MS to identify metabolites. The -OCHF₂ group resists oxidative dealkylation due to fluorine’s electronegativity, enhancing metabolic stability compared to -OCH₃ .

- Step 3: Perform molecular docking studies (AutoDock Vina) to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting sites of potential oxidation.

Advanced: What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

- Step 1: Identify common impurities:

- Unreacted intermediates (e.g., 2-fluoro-6-methoxybenzonitrile).

- Over-fluorinated byproducts (e.g., tri-fluorinated analogs).

- Step 2: Develop a gradient HPLC method:

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 20% B to 80% B over 25 minutes.

- Detect impurities at 0.1% relative to the main peak .

- Step 3: Synthesize impurity standards via controlled side reactions (e.g., excessive fluorination) for spiking studies.

Basic: What computational tools predict the compound’s solubility and logP?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.